molecular formula C19H14N4OS2 B10965892 4-methyl-5-phenyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

4-methyl-5-phenyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B10965892
M. Wt: 378.5 g/mol
InChI Key: GJWZMZSHLAZFKA-UHFFFAOYSA-N
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Description

4-METHYL-5-PHENYL-N-[5-(4-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a thiophene ring, a pyridine ring, and a thiadiazole ring. These structural features make it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-5-PHENYL-N-[5-(4-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the thiadiazole intermediate.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via a cyclization reaction involving a suitable diene and a sulfur source.

    Final Coupling Reaction: The final step involves coupling the thiophene and pyridine-thiadiazole intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-5-PHENYL-N-[5-(4-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiadiazole derivatives

    Substitution: Functionalized pyridine or thiophene derivatives

Mechanism of Action

The mechanism of action of 4-METHYL-5-PHENYL-N-[5-(4-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 4-METHYL-5-PHENYL-N-[5-(4-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE stands out due to its unique combination of a thiophene ring, a pyridine ring, and a thiadiazole ring. This structural complexity contributes to its diverse chemical reactivity and potential for various scientific applications.

Properties

Molecular Formula

C19H14N4OS2

Molecular Weight

378.5 g/mol

IUPAC Name

4-methyl-5-phenyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C19H14N4OS2/c1-12-11-15(25-16(12)13-5-3-2-4-6-13)17(24)21-19-23-22-18(26-19)14-7-9-20-10-8-14/h2-11H,1H3,(H,21,23,24)

InChI Key

GJWZMZSHLAZFKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3)C4=CC=CC=C4

Origin of Product

United States

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